molecular formula C13H14F3N3O B3039063 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine CAS No. 956396-71-7

3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine

Cat. No. B3039063
CAS RN: 956396-71-7
M. Wt: 285.26 g/mol
InChI Key: WFAGMVBFZAUKDR-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is an organic compound with the formula C3H3N2H. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is generally unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can react with aromatic aldehydes and acetone to form hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Spectroscopic and Crystallographic Investigations

3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine has been a subject of interest in the synthesis of Schiff base ligands, with detailed characterizations performed using various spectroscopic techniques and X-ray crystallography. The studies have delved into tautomeric equilibria and crystal structure analyses to understand the molecular orientation and spatial configuration of compounds related to 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine (Hayvalı, Unver, & Svoboda, 2010).

Corrosion Inhibition

Derivatives of 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine have been explored for their potential as corrosion inhibitors. Density Functional Theory (DFT) has been utilized to predict the efficiency and reactive sites of these compounds, demonstrating a correlation between the calculated results and experimental data (Wang, Wang, Wang, Wang, & Liu, 2006).

Biological Activity

Compounds incorporating 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine have been synthesized and tested for their antibacterial activity. These studies revealed promising biological activities against various bacterial species, indicating potential therapeutic applications (Al-Smaisim, 2012).

Catalytic Applications

Research has also explored the use of 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine in the synthesis of Rh(I) complexes, examining their structure and NMR characteristics. Such complexes have been studied for their catalytic applications and fluxional behavior in solution, showcasing the versatility of these compounds in catalytic processes (Zamora, Pons, & Ros, 2004).

Chemical Reactivity and Synthesis

The chemical reactivity of 3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine has been investigated in various reactions, leading to the synthesis of novel compounds with potential applications in different domains. Studies have focused on the nucleophilic substitution reactions and the synthesis of compounds under specific conditions, highlighting the compound's versatility in chemical synthesis (Dalinger, Vatsadze, Shkineva, Popova, Shevelev, & Nelyubina, 2013).

properties

IUPAC Name

3,5-dimethyl-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-8-12(17)9(2)19(18-8)7-20-11-5-3-4-10(6-11)13(14,15)16/h3-6H,7,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAGMVBFZAUKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=CC(=C2)C(F)(F)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-((3-(trifluoromethyl)phenoxy)methyl)-1h-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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